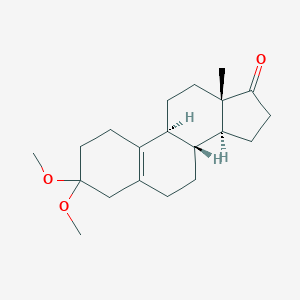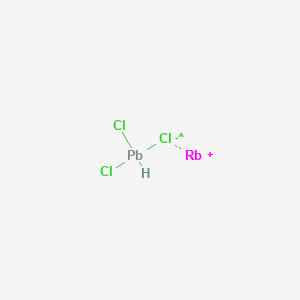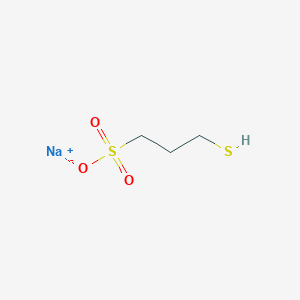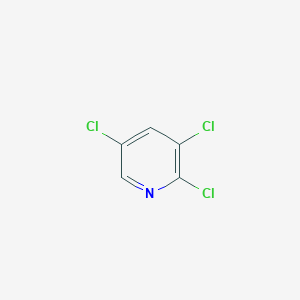
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
“5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C9H11NO3 . It is a solid substance and is part of a class of compounds known as heterocyclic building blocks .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(O)C1=C(C)NC(C(C)=O)=C1C . The InChI representation is 1S/C9H11NO3/c1-4-7(9(12)13)5(2)10-8(4)6(3)11/h10H,1-3H3,(H,12,13) . Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 181.19 . The compound has a storage temperature of room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents : A study synthesized novel derivatives of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, closely related to the queried compound. These derivatives exhibited significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic pyrrole ring. The antimicrobial activity increased with the addition of a methoxy group in the structure (Hublikar et al., 2019).
Non-Linear Optical (NLO) Materials : Another study investigated a pyrrole-containing chalcone derivative for its potential as a non-linear optical material. This compound, derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, exhibited promising properties for NLO applications (Singh et al., 2014).
Seed Growth Promotion : Research on derivatives of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid showed these compounds could act as growth-promotion factors for seeds of grain crops. The study found that these compounds, particularly those containing a halogen atom and a methoxy group, effectively enhanced germination energy and seed growth (Mikhedkina et al., 2019).
Porphyrin and Dipyrromethene Synthesis : A study detailed an efficient microwave-accelerated synthesis method for benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a useful pyrrole in porphyrin and dipyrromethene synthesis. This method provided high yield and purity, crucial for these applications (Regourd et al., 2006).
Anticancer Activity : Another research focused on the synthesis of pyrrole derivatives with potential anticancer activity. The study synthesized novel ethyl esters of 4-R-6,8-dimethyl-1-oxo-1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids and revealed their in vitro anticancer and antibacterial properties (Astakhina et al., 2016).
Eigenschaften
IUPAC Name |
5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-4-7(9(12)13)5(2)10-8(4)6(3)11/h10H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJJSECHXQTROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353447 | |
| Record name | 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17106-15-9 | |
| Record name | 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




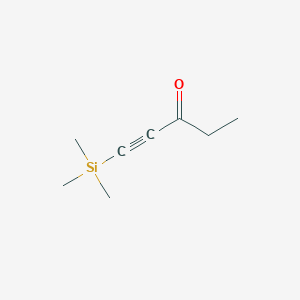


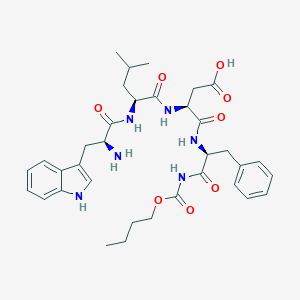
![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)
